N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride
Description
N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride is a member of the trifluoroacetimidoyl halide family, characterized by the imidoyl chloride functional group (-N=C-Cl) attached to a trifluoromethyl (CF₃) moiety and a 3,5-dimethylphenyl substituent. This compound is highly reactive due to the electron-withdrawing nature of the CF₃ group and the chloride leaving group, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles and pharmaceuticals .
Properties
Molecular Formula |
C10H9ClF3N |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3N/c1-6-3-7(2)5-8(4-6)15-9(11)10(12,13)14/h3-5H,1-2H3 |
InChI Key |
IZCBLEAYDSAQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 3,5-dimethylaniline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: 3,5-dimethylaniline and trifluoroacetyl chloride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Pyridine or triethylamine.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated, dried, and concentrated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated control systems for temperature and pH, and efficient purification techniques such as distillation or recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the trifluoroacetimidoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding trifluoroacetamide.
Reduction: Reduction of the trifluoroacetimidoyl chloride group can yield the corresponding amine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Hydrolysis Agents: Water, aqueous sodium hydroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of N-(3,5-dimethylphenyl)-2,2,2-trifluoroacetamide derivatives.
Hydrolysis: Formation of N-(3,5-dimethylphenyl)-2,2,2-trifluoroacetamide.
Reduction: Formation of N-(3,5-dimethylphenyl)amine.
Scientific Research Applications
N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride involves its interaction with nucleophiles, leading to the formation of various derivatives. The trifluoroacetimidoyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Compounds
Key Observations :
- Substituent Position :
- Meta-substituted derivatives (e.g., 3,5-dimethylphenyl) exhibit balanced electronic effects, whereas ortho-substituted analogs (e.g., Metalaxyl) face steric challenges that limit reactivity but enhance stability in agrochemical applications .
- Electron-withdrawing groups (e.g., Cl in 3,5-dichlorophenyl) increase electrophilicity, favoring nucleophilic substitution reactions .
- Core Structure Impact :
Crystallographic and Solid-State Behavior
- Crystal Packing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
